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molecular formula C11H9ClN2O B134473 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride CAS No. 150985-44-7

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Cat. No. B134473
M. Wt: 220.65 g/mol
InChI Key: RWPPGXMIQFYPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310930

Procedure details

A solution of aminoacetaldehyde dimethylacetal (7.3 g) and methyl benzofuran-2-carboximidate hydrochloride (13.4 g) in methanol (135 ml) was stirred at 60° C. for 16 hours. The mixture was then evaporated to dryness. Hydrochloric acid (750 ml, 2M) was added and the resulting mixture was stirred at 60° C. for 16 hours. After cooling, the solution was washed with dichloromethane. The aqueous layer was basified with sodium hydroxide and the free base was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried. Evaporation of the solvent gave a solid residue which was dissolved in diethyl ether/ethanol. Ethereal HCl was added to solution and the precipitated salt was collected by filtration (12.5 g, 90%).
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
methyl benzofuran-2-carboximidate hydrochloride
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH2:5].[ClH:8].[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1[C:18](=[NH:21])OC.Cl>CO.C(OCC)C.C(O)C>[ClH:8].[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1[C:18]1[NH:21][CH:3]=[CH:4][N:5]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
COC(CN)OC
Name
methyl benzofuran-2-carboximidate hydrochloride
Quantity
13.4 g
Type
reactant
Smiles
Cl.O1C(=CC2=C1C=CC=C2)C(OC)=N
Name
Quantity
135 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
diethyl ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness
ADDITION
Type
ADDITION
Details
Hydrochloric acid (750 ml, 2M) was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution was washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the free base was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a solid residue which
FILTRATION
Type
FILTRATION
Details
the precipitated salt was collected by filtration (12.5 g, 90%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.O1C(=CC2=C1C=CC=C2)C=2NC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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